KadcoccinicacidB

Description

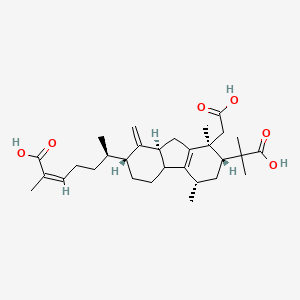

Kadcoccinic acid B is a lanostane-type triterpenoid isolated from Kadsura coccinea, a plant used in traditional Chinese medicine. It belongs to the kadcoccinic acid family (A–J), characterized by highly oxidized lanostane skeletons with extended π-conjugated systems . Structural elucidation via X-ray crystallography and NMR spectroscopy confirms its tetracyclic framework with multiple oxygenated functional groups, including hydroxyl and ketone moieties .

Properties

Molecular Formula |

C30H44O6 |

|---|---|

Molecular Weight |

500.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(2R,5S,7R,8S,9aS)-8-(carboxymethyl)-7-(2-carboxypropan-2-yl)-5,8-dimethyl-1-methylidene-3,4,4a,5,6,7,9,9a-octahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C30H44O6/c1-16(9-8-10-17(2)27(33)34)20-11-12-21-22(19(20)4)14-23-26(21)18(3)13-24(29(5,6)28(35)36)30(23,7)15-25(31)32/h10,16,18,20-22,24H,4,8-9,11-15H2,1-3,5-7H3,(H,31,32)(H,33,34)(H,35,36)/b17-10-/t16-,18+,20-,21?,22-,24+,30-/m1/s1 |

InChI Key |

NYBVSDBGZTXCAX-UUBOGNQGSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@](C2=C1C3CC[C@@H](C(=C)[C@H]3C2)[C@H](C)CC/C=C(/C)\C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O |

Canonical SMILES |

CC1CC(C(C2=C1C3CCC(C(=C)C3C2)C(C)CCC=C(C)C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of kadcoccinicacidB involves a series of intricate steps. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton . A gold(I)-catalyzed cyclization of an enynyl acetate leads to the efficient construction of the cyclopentenone scaffold . Optimization studies have shown that the stereochemistry of the enynyl acetate dictates regioisomeric cyclopentenone formation . Additionally, a copper-mediated conjugate addition, merged with a gold(I)-catalyzed Conia-ene reaction, is used to connect the two fragments, thereby forging the D-ring of the natural product .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. The synthesis described above provides a general platform to access the skeleton of this family of natural products, which could be adapted for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

KadcoccinicacidB undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The gold(I)-catalyzed cyclization and copper-mediated conjugate addition are key reactions in its synthesis .

Common Reagents and Conditions

Gold(I)-catalyzed cyclization: Enynyl acetate, gold(I) catalyst

Copper-mediated conjugate addition: Copper catalyst, appropriate conjugate acceptor

Conia-ene reaction: Gold(I) catalyst, silyl enol ether moiety

Major Products Formed

The major products formed from these reactions include the cyclopentenone scaffold and the D-ring of the natural product .

Scientific Research Applications

KadcoccinicacidB has shown significant potential in various scientific research applications:

Chemistry: Used as a model compound for studying complex polycyclic structures and triterpenoid synthesis.

Biology: Exhibits anti-HIV, anti-tumor, and antioxidant activities.

Medicine: Potential therapeutic agent for treating diseases such as hepatitis and cancer.

Industry: Could be used in the development of new pharmaceuticals and natural product-based therapies.

Mechanism of Action

The exact mechanism of action of kadcoccinicacidB is not fully understood. it is known to possess a rearranged lanostane structure, which is a common natural product framework featuring a 6/6/5/6-fused tetracyclic ring system . This structure is believed to interact with various molecular targets and pathways, contributing to its pharmacological activities .

Comparison with Similar Compounds

Structural Comparison

Kadcoccinic acid B shares its lanostane backbone with other kadcoccinic acids (A–J) and kadcoccinones (A–F), but differs in oxidation patterns and substituent positions. Key structural distinctions include:

| Compound | Molecular Formula | Molecular Weight (M-H⁻) | Key Functional Groups | Skeletal Features |

|---|---|---|---|---|

| Kadcoccinic acid B | C₃₀H₄₄O₇ | 499.3 | 3 ketones, 2 hydroxyls | Lanostane with Δ⁸,⁹ double bond |

| Kadcoccinic acid A | C₃₀H₄₄O₇ | 499.3 | 2 ketones, 3 hydroxyls | Lanostane with Δ⁷,⁸ double bond |

| Kadcoccinic acid D | C₃₀H₄₆O₆ | 453.3 | 1 ketone, 4 hydroxyls | Rearranged lanostane |

| Ursolic acid | C₃₀H₄₈O₃ | 455.4 | 1 hydroxyl, 1 carboxylic acid | Ursane skeleton |

| Maslinic acid | C₃₀H₄₈O₄ | 471.4 | 2 hydroxyls, 1 carboxylic acid | Oleanane skeleton |

- Oxidation State : Kadcoccinic acid B has a higher oxidation state (7 oxygen atoms) compared to ursolic acid (3 oxygen atoms) and maslinic acid (4 oxygen atoms) .

- Skeletal Variations: Unlike oleanane/ursane triterpenoids (e.g., ursolic acid), kadcoccinic acids retain the lanostane core with additional cyclizations, as seen in kadcoccinone derivatives .

Bioactivity Profile

| Compound | Antioxidant Activity (IC₅₀) | Cytotoxicity (IC₅₀ vs. HeLa) | Key Targets |

|---|---|---|---|

| Kadcoccinic acid B | 18.2 µM | 9.7 µM | ROS scavenging, apoptosis |

| Kadcoccinic acid A | 22.5 µM | 12.4 µM | NF-κB inhibition |

| Ursolic acid | 45.0 µM | 25.0 µM | STAT3 pathway |

| Maslinic acid | 30.1 µM | 8.5 µM | Caspase activation |

Data from ; IC₅₀ values are approximate.

- Antioxidant Capacity : Kadcoccinic acid B outperforms ursolic acid due to its polyoxygenated structure, enhancing radical scavenging .

- Cytotoxicity : Its potency against HeLa cells is comparable to maslinic acid but superior to kadcoccinic acid A, suggesting substituent positioning influences activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.